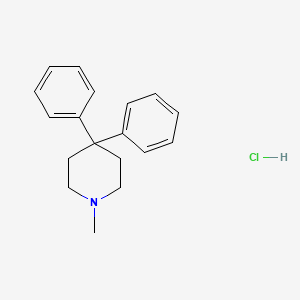
Piperidine, 4,4-diphenyl-1-methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 4,4-diphenyl-1-methyl-, hydrochloride is a chemical compound with the molecular formula C19H24ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine that is widely used in organic synthesis and pharmaceutical applications. Piperidine derivatives are known for their diverse biological activities and are commonly used as building blocks in drug discovery .
Preparation Methods
The synthesis of Piperidine, 4,4-diphenyl-1-methyl-, hydrochloride involves several steps. One common method is the catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate. This reaction is highly enantioselective and yields the corresponding tertiary propargylamines . Another method involves the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of a rhodium catalyst to form 3-arylpiperidines .
Chemical Reactions Analysis
Piperidine, 4,4-diphenyl-1-methyl-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts, cyclization agents, and amination reagents . The major products formed from these reactions are substituted piperidines, spiropiperidines, and piperidinones .
Scientific Research Applications
Piperidine, 4,4-diphenyl-1-methyl-, hydrochloride has a wide range of scientific research applicationsThese compounds exhibit various pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties . Additionally, piperidine derivatives are used as intermediates in the synthesis of complex organic molecules and as catalysts in condensation reactions .
Mechanism of Action
The mechanism of action of Piperidine, 4,4-diphenyl-1-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. For example, some piperidine derivatives act as antihistamines by competing with histamine for H1-receptor sites on effector cells, thereby reducing allergy symptoms . The exact molecular targets and pathways may vary depending on the specific piperidine derivative and its intended application.
Comparison with Similar Compounds
Piperidine, 4,4-diphenyl-1-methyl-, hydrochloride can be compared with other similar compounds, such as piperine, evodiamine, matrine, berberine, and tetrandine. These compounds also contain the piperidine moiety and exhibit various biological activities . this compound is unique due to its specific chemical structure and the resulting pharmacological properties.
Properties
CAS No. |
31329-36-9 |
|---|---|
Molecular Formula |
C18H22ClN |
Molecular Weight |
287.8 g/mol |
IUPAC Name |
1-methyl-4,4-diphenylpiperidine;hydrochloride |
InChI |
InChI=1S/C18H21N.ClH/c1-19-14-12-18(13-15-19,16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11H,12-15H2,1H3;1H |
InChI Key |
MATYDTQTFVEWLI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-N,1-N-diethyl-4-N-(2,6,6-trimethyl-5-phenyl-5H-furo[2,3-d]pyrimidin-4-yl)pentane-1,4-diamine](/img/structure/B14693111.png)
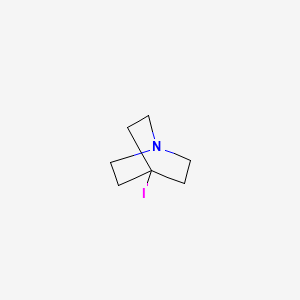
![Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate](/img/structure/B14693118.png)
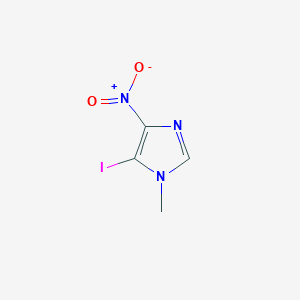
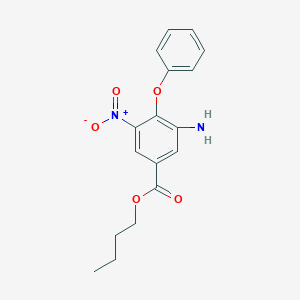
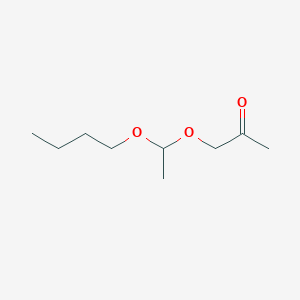
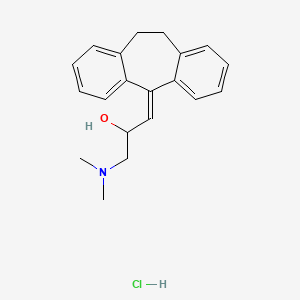
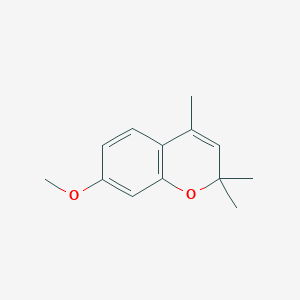
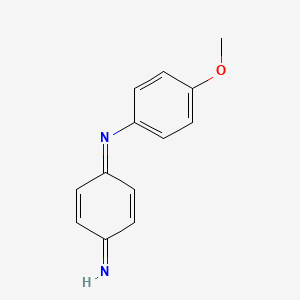
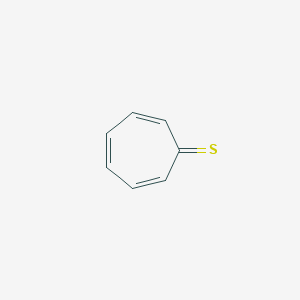
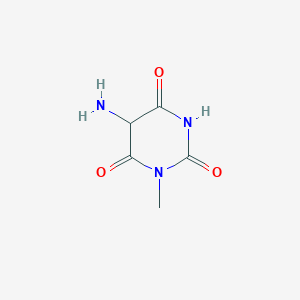
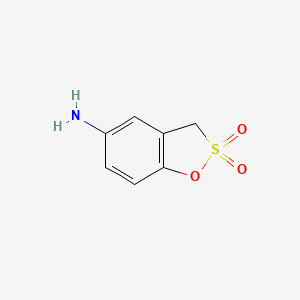
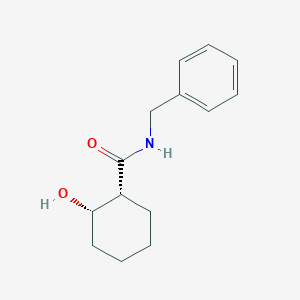
![1-Amino-2-methyl-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B14693198.png)
